molecular formula C14H11BrN2O B11953119 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 62871-30-1

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B11953119
CAS No.: 62871-30-1
M. Wt: 303.15 g/mol
InChI Key: RYGBMZVMGAJTCV-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxyaniline and o-phenylenediamine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic conditions to form the benzimidazole ring.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: Researchers use this compound to study the mechanisms of action of benzimidazole derivatives in biological systems.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole
  • 2-(5-Bromo-2-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole
  • 2-(5-Bromo-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the phenyl ring can enhance its interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

62871-30-1

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H11BrN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17)

InChI Key

RYGBMZVMGAJTCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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